(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride
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Overview
Description
(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H15N3·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones.
Reduction: Reduction reactions can modify the imidazole ring or the isobutyl side chain.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques such as heating, stirring, and the use of catalysts.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazolones, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.
Mechanism of Action
The mechanism of action of (1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites in proteins, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
(1-Isobutyl-1H-imidazol-4-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance and hydrophobic interactions that can affect binding to molecular targets .
Properties
IUPAC Name |
[1-(2-methylpropyl)imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(2)4-11-5-8(3-9)10-6-11;/h5-7H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKUZHYCYHJCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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